2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
Description
Context of Organohalogen Compounds in Contemporary Chemical Science
Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond, are fundamental to contemporary chemical science. britannica.comscienceinfo.com This diverse family of chemicals includes compounds with fluorine, chlorine, bromine, or iodine atoms bonded to a carbon backbone. britannica.comsimply.science Their significance stems from their wide-ranging presence and applications, from naturally occurring substances to critical industrial chemicals. britannica.com Over 4,000 organohalogens have been identified as naturally produced by marine organisms, fungi, plants, and bacteria. eurochlor.org
In industrial and pharmaceutical chemistry, the introduction of halogen atoms into an organic molecule is a crucial strategy for modifying its chemical and physical properties. mt.comresearchgate.net Halogenation can enhance the therapeutic activity of drug candidates, and halogenated intermediates are vital for synthesizing more complex molecules. mt.comresearchgate.net They are used as solvents, pesticides, refrigerants, fire retardants, and key components in the manufacturing of polymers and plastics. britannica.commt.com The carbon-halogen bond's stability and reactivity are central to their function; for instance, the carbon-fluorine bond is exceptionally strong, leading to highly stable compounds like chlorofluorocarbons (CFCs), while heavier halogens can serve as good leaving groups in synthetic reactions. simply.science
Significance of Halogenated Alkenes in Synthetic and Mechanistic Research
Halogenated alkenes, or haloalkenes, are organic compounds that feature at least one carbon-carbon double bond and one carbon-halogen bond. rroij.com These molecules are particularly significant in synthetic and mechanistic research due to the unique reactivity conferred by the combination of the alkene and the halogen substituent. rroij.com The presence of the electronegative halogen atom creates a dipole moment, making the haloalkene a polar molecule and generally more reactive than its corresponding alkane. rroij.com
Halogenated alkenes serve as versatile building blocks in organic synthesis. They undergo a variety of reactions, including nucleophilic substitution and elimination, allowing for the introduction of diverse functional groups. rroij.com The difunctionalization of alkenes, where a halogen and another functional group are added across the double bond, is a powerful strategy for creating complex, vicinally functionalized organohalides. rsc.orgresearchgate.net Recent advancements in photoredox catalysis using visible light have provided sustainable and efficient methods for these transformations. rsc.org The study of reactions involving haloalkenes provides deep insights into chemical reaction mechanisms, such as the formation of radical intermediates and three-membered ring intermediates (e.g., haliranium ions). researchgate.net
Overview of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene within Organofluorine and Organochlorine Chemistry
This compound is a halogenated butene that incorporates both chlorine and fluorine atoms, placing it at the intersection of organochlorine and organofluorine chemistry. Its structure consists of a four-carbon chain with a terminal double bond (between C1 and C2), three chlorine atoms, and three fluorine atoms distributed across the C2, C3, and C4 positions. nih.gov
The combination of chlorine and fluorine atoms on the butene backbone suggests a molecule with complex and potentially useful chemical properties. The presence of the C=C double bond makes it a candidate for addition reactions, a common pathway for functionalizing alkenes. rroij.com The trifluoromethyl and chlorine groups are expected to significantly influence the molecule's electronic properties and reactivity. Specifically, the high electronegativity of the fluorine atoms can impact the stability and reactivity of adjacent chemical bonds.
While extensive research on the specific reactions and applications of this compound is not widely documented in publicly available literature, its properties can be inferred from its structure and comparison with related compounds. It is classified as a per- and polyfluoroalkyl substance (PFAS). nih.gov Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₄H₂Cl₃F₃ | nih.gov |
| Molecular Weight | 213.41 g/mol | nih.gov |
| CAS Number | 261760-98-9 | nih.gov |
| Canonical SMILES | C=C(C(C(F)(F)Cl)(F)Cl)Cl | nih.gov |
| InChI Key | WMNITLQHAQGMNO-UHFFFAOYSA-N | nih.gov |
This compound is an example of a highly substituted haloalkene, and its study could provide valuable insights into the interplay of multiple different halogen substituents on the reactivity of a carbon-carbon double bond.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 | |
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-98-9 | |
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3,4 Trichloro 3,4,4 Trifluorobut 1 Ene
Precursor Compounds and Feedstock Derivations
The selection of an appropriate precursor is critical for the successful synthesis of the target compound. The precursor must possess the correct carbon skeleton and a leaving group (a halogen) that can be eliminated along with a hydrogen atom from an adjacent carbon.
The logical precursor for the synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane. This saturated haloalkane contains the necessary arrangement of atoms to form the desired alkene upon the removal of a molecule of hydrogen chloride (HCl). The dehydrochlorination would involve the removal of a hydrogen atom from one carbon and a chlorine atom from an adjacent carbon to create a double bond.
Table 1: Precursor Compound Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
|---|
Note: Data derived from chemical databases.
In the broader context of fluorination chemistry, a variety of halogenated butanes and butenes serve as crucial precursors for the synthesis of other valuable compounds. The reactivity of these precursors is largely dictated by the type and position of the halogen atoms. For instance, the presence of fluorine atoms can significantly influence the acidity of nearby protons, which in turn affects the ease of dehydrohalogenation. The study of analogous dehydrohalogenation reactions in similar chlorofluorocarbons can provide insights into potential reaction conditions and catalyst choices for the synthesis of this compound.
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that proceeds by the removal of a hydrogen halide from a substrate. This reaction is typically facilitated by the use of a base, which abstracts a proton, leading to the formation of a double bond and the expulsion of a halide ion.
While dehydrohalogenation can be achieved with stoichiometric amounts of strong bases, catalytic methods are often preferred in industrial settings due to their efficiency and reduced waste generation. Catalysts can facilitate the reaction under milder conditions and with greater selectivity.
Vapor-phase catalysis is a common industrial method for large-scale chemical production. In this approach, the gaseous precursor is passed over a solid catalyst bed at elevated temperatures. For the dehydrochlorination of halogenated alkanes, various metal-based catalysts have been investigated. These catalysts, often supported on high-surface-area materials like activated carbon or metal oxides (e.g., alumina, zirconia), can promote the elimination reaction. The choice of metal is crucial and can include transition metals known for their catalytic activity in C-Cl bond activation.
Table 2: Potential Vapor-Phase Catalysis Parameters (Hypothetical)
| Parameter | Potential Range |
|---|---|
| Catalyst | Supported Metal (e.g., Ni, Pd, Pt) |
| Support | Activated Carbon, Al₂O₃, ZrO₂ |
| Temperature | 200-500 °C |
Note: This table is based on general principles of vapor-phase dehydrohalogenation and does not represent experimentally verified data for the specific synthesis of this compound.
Liquid-phase catalysis offers an alternative to vapor-phase processes and is often suitable for smaller-scale production or for substrates with lower volatility. In this method, the precursor is dissolved in a suitable solvent, and the reaction is carried out in the presence of a soluble or suspended catalyst. Homogeneous catalysts, such as metal complexes, or heterogeneous catalysts, like finely dispersed metal particles, can be employed. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve high conversion and selectivity.
Table 3: Potential Liquid-Phase Catalysis Parameters (Hypothetical)
| Parameter | Potential System |
|---|---|
| Catalyst | Metal complexes or supported metal nanoparticles |
| Solvent | High-boiling point organic solvent |
| Base | May be required as a co-catalyst or reactant |
Note: This table is based on general principles of liquid-phase dehydrohalogenation and does not represent experimentally verified data for the specific synthesis of this compound.
Aqueous Alkali Metal Hydroxides
Aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly employed reagents for inducing dehydrochlorination in industrial and laboratory settings. The reaction mechanism is typically a bimolecular elimination (E2), where the hydroxide ion acts as a base to abstract a proton, leading to the concerted elimination of a chloride ion and the formation of the alkene.
The choice of solvent and temperature are critical parameters in optimizing the yield and selectivity of the dehydrochlorination reaction. The use of a polar solvent, such as methanol (B129727) or ethanol, can facilitate the dissolution of the alkali metal hydroxide and the substrate. Temperature control is crucial to manage the reaction rate and minimize the formation of side products.
| Parameter | Condition | Effect on Reaction |
| Base | Aqueous NaOH, KOH | Promotes elimination of HCl |
| Solvent | Methanol, Ethanol | Facilitates dissolution of reactants |
| Temperature | Controlled heating | Influences reaction rate and selectivity |
Dehalogenation Reactions
An alternative synthetic approach to this compound involves the removal of two halogen atoms from a polyhalogenated butane (B89635) precursor, a process known as dehalogenation. Reductive dehalogenation is a common method employed for this transformation.
Reductive Dehalogenation Methodologies (e.g., Zinc-Mediated Processes)
Zinc dust is a widely used and effective reducing agent for the dehalogenation of organic halides. In a typical procedure, the polychlorofluorobutane precursor is treated with activated zinc powder in a suitable solvent. The zinc metal undergoes oxidative addition to a carbon-halogen bond, leading to the formation of an organozinc intermediate which then eliminates a second halogen to form the alkene.
The activation of zinc is often necessary to ensure a clean and efficient reaction. This can be achieved by washing the zinc dust with dilute acid to remove the passivating oxide layer. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can help to solvate the intermediates.
While specific examples detailing the zinc-mediated synthesis of this compound are scarce in peer-reviewed literature, the general applicability of this method to polychlorinated and polyfluorinated compounds is well-established. The reaction conditions can be tailored by adjusting the temperature and reaction time to optimize the yield of the desired butene.
| Parameter | Condition | Purpose |
| Reducing Agent | Activated Zinc Dust | Effects the removal of two halogen atoms |
| Solvent | DMF, THF | Provides a suitable reaction medium |
| Temperature | Varies (often elevated) | Controls the rate of the dehalogenation |
Stereoselective Synthesis Considerations in Halogenated Butenes
The synthesis of a specific stereoisomer of a halogenated butene like this compound requires careful consideration of the reaction mechanism and the stereochemistry of the starting material. In elimination reactions, particularly the E2 mechanism, the stereochemical outcome is dictated by the dihedral angle between the departing hydrogen and the leaving group.
For an E2 reaction to proceed efficiently, a periplanar arrangement of the C-H and C-X (where X is the halogen leaving group) bonds is required, with a strong preference for an anti-periplanar conformation. This geometric constraint means that the stereochemistry of the starting polyhalogenated butane will directly influence the stereochemistry of the resulting alkene.
For example, the elimination of HCl from a chiral carbon center will proceed via a transition state where the abstracted proton and the leaving chloride are on opposite sides of the developing double bond. Therefore, to synthesize a specific E/Z isomer of this compound, one would need to start with a diastereomerically pure precursor with the appropriate stereochemical configuration at the C2 and C3 positions. The selection of a bulky or non-bulky base can also influence the regioselectivity of the elimination, potentially favoring the formation of the desired isomer.
While the principles of stereoselective synthesis in halogenated systems are well-understood, their specific application to the synthesis of this compound would require detailed experimental investigation to determine the optimal precursors and reaction conditions for achieving high stereoselectivity.
Reaction Pathways and Mechanistic Investigations of 2,3,4 Trichloro 3,4,4 Trifluorobut 1 Ene
Electrophilic Addition Reactions to the Alkene Moiety
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. chemistryguru.com.sgbyjus.com In the case of 2,3,4-trichloro-3,4,4-trifluorobut-1-ene, the reactivity of the double bond is significantly influenced by the strong electron-withdrawing inductive effects of the neighboring chlorine and fluorine atoms. This effect reduces the electron density of the π-bond, making it less nucleophilic and thus less reactive towards electrophiles compared to simple alkenes. youtube.com
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene proceeds in two steps:
Electrophilic Attack: The π electrons of the alkene attack the electrophilic hydrogen of HX, forming a carbocation intermediate and a halide anion. libretexts.org
Nucleophilic Attack: The halide anion then attacks the carbocation, forming the final product. libretexts.org
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. byjus.com In this molecule, the C-1 carbon is bonded to two hydrogen atoms, while the C-2 carbon is bonded to a chlorine atom. Therefore, the addition of H⁺ would be expected to occur at C-1, generating a secondary carbocation at C-2.
Table 1: Predicted Regioselectivity of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Rationale |
|---|---|---|
| HBr | 1-Bromo-2,3,4-trichloro-3,4,4-trifluorobutane | Follows Markovnikov's rule, with H⁺ adding to C-1 to form a more stable (though destabilized by halogens) secondary carbocation at C-2. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can be complex due to the presence of multiple potential reaction sites, including the vinylic chlorine at C-2 and the allylic chlorine at C-4.
The chlorine atom at the C-2 position is a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms). brainly.inlibretexts.org This is due to several factors:
The C-Cl bond has a partial double bond character due to resonance with the adjacent π-bond, making it stronger and harder to break. brainly.in
The sp² hybridization of the carbon atom makes the C-Cl bond shorter and stronger.
Backside attack, as required for an SN2 reaction, is sterically hindered by the molecule's structure. libretexts.orgyoutube.com
The formation of a vinylic carbocation, which would be necessary for an SN1 reaction, is highly unstable. youtube.com
The chlorine atom at the C-4 position is part of a -CFCl- group. While not a simple alkyl halide, its reactivity in nucleophilic substitution would be influenced by the adjacent fluorine atoms and the C-3 chlorine and fluorine. Strong nucleophiles might be able to displace this chlorine, but the reaction conditions would likely need to be harsh.
Given the general unreactivity of vinylic halides, functional group transformations via nucleophilic substitution at the C-2 position are unlikely under standard conditions. However, the allylic position (C-4), if it were not so heavily fluorinated, would typically be more reactive. The presence of three fluorine atoms on the adjacent C-4 carbon in a related hypothetical substrate would significantly impact the reactivity at C-3. In the actual molecule, transformations would likely require specialized reagents or catalysts to proceed.
Radical Reaction Chemistry
The presence of a double bond and multiple halogen atoms makes this compound a potential substrate for radical reactions.
In contrast to electrophilic addition, the free-radical addition of HBr to alkenes, typically initiated by peroxides, proceeds via an anti-Markovnikov regioselectivity. orgoreview.comyoutube.comkhanacademy.org The mechanism involves the initial addition of a bromine radical (Br•) to the double bond to form the most stable carbon radical intermediate. masterorganicchemistry.com
For this compound, the bromine radical would add to the C-1 carbon, leading to the formation of a more stable secondary radical at the C-2 position. This radical is stabilized by the adjacent chlorine atom. The subsequent abstraction of a hydrogen atom from HBr would yield the anti-Markovnikov product.
Table 2: Predicted Outcome of Free Radical Addition of HBr
| Initiator | Predicted Major Product | Mechanism |
|---|
Telomerization is a radical process where a telogen (transfer agent) reacts with multiple units of a monomer (taxogen) to form low molecular weight polymers or oligomers. researchgate.net Halogenated alkenes are known to participate in such reactions. Given the structure of this compound, it could potentially act as a monomer in radical polymerization or telomerization reactions. youtube.comlibretexts.org
The process would be initiated by a radical initiator, which adds to the double bond of the butene derivative to form a new radical. This radical can then add to another monomer unit, propagating the chain. The chain growth would be terminated by radical combination or disproportionation. wikipedia.orglibretexts.org The resulting polymers would be expected to have unique properties due to the high halogen content. The polymerization of similar fluorinated monomers is an active area of research for creating materials with specific thermal and chemical properties. rsc.org
Cyclization and Rearrangement Reactions
Intramolecular Cyclization Pathways
No documented studies on the intramolecular cyclization of this compound were found. In theory, the presence of multiple halogen atoms could influence the propensity of the molecule to form cyclic structures under specific conditions, potentially through radical or ionic intermediates. However, the precise conditions and resulting products of such reactions have not been experimentally verified for this compound.
Pericyclic Reactions (e.g., Diels-Alder cycloadditions or related transformations)
There is no available research detailing the participation of this compound in pericyclic reactions such as Diels-Alder cycloadditions. The electron-withdrawing nature of the halogen substituents would likely render the double bond electron-deficient, suggesting it could act as a dienophile in reactions with electron-rich dienes. However, the steric hindrance imposed by the bulky chlorine and fluorine atoms might impede this reactivity. Without experimental data, the viability and stereoselectivity of such transformations remain unknown.
Isomerization Studies and Stereochemical Outcomes
Specific studies on the isomerization of this compound and the stereochemical outcomes of its reactions are not present in the available literature. The molecule possesses a stereocenter at the C3 position, and the potential for E/Z isomerism around the double bond exists, depending on the substitution pattern. Investigations into the conditions that might lead to isomerization or the stereochemical control in its reactions would be necessary to understand its three-dimensional chemical behavior, but such studies have not been published.
Spectroscopic Characterization and Structural Elucidation Techniques for 2,3,4 Trichloro 3,4,4 Trifluorobut 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,3,4-trichloro-3,4,4-trifluorobut-1-ene, a combination of proton, fluorine, and carbon NMR experiments would be essential for a complete structural assignment.
The 1H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two vinyl protons at the C-1 position. The chemical shifts of these protons are influenced by the electronegative chlorine and trifluoromethyl groups in the molecule.
Vinyl Protons (H-1): The two protons on the terminal double bond (=CH2) are diastereotopic and are expected to resonate at different chemical shifts, likely in the range of 6.0-7.5 ppm. The presence of a chlorine atom at the C-2 position will significantly deshield these protons, shifting their signals downfield. orgchemboulder.comlibretexts.org The coupling between these geminal protons would result in a doublet of doublets for each, further split by long-range coupling to the fluorine atoms.
Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1a | 6.0 - 7.5 | Doublet of Doublets |
| H-1b | 6.0 - 7.5 | Doublet of Doublets |
19F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct fluorine environments are present: a trifluoromethyl (-CF3) group and a difluorochloro (-CF2Cl) group.
-CF3 Group: The three fluorine atoms of the trifluoromethyl group at C-4 are equivalent and are expected to produce a single resonance.
-CF2Cl Group: The two fluorine atoms at C-3 are diastereotopic due to the adjacent chiral center at C-2 and are expected to show separate resonances.
The chemical shifts in 19F NMR are sensitive to the local electronic environment. The presence of adjacent chlorine atoms will influence the chemical shifts of these fluorine nuclei.
Predicted 19F NMR Chemical Shifts for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) |
| -CF3 | -70 to -80 |
| -CF2Cl | -50 to -60 |
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the four carbon atoms in this compound is in a unique chemical environment and is expected to produce a distinct signal.
C-1 (=CH2): This sp2-hybridized carbon will appear in the olefinic region of the spectrum, typically between 120 and 140 ppm. docbrown.info
C-2 (=CCl-): This sp2-hybridized carbon, also part of the double bond and bonded to a chlorine atom, will be shifted further downfield, likely in the range of 130-150 ppm. rsc.orglibretexts.org
C-3 (-CCl(F)-): This sp3-hybridized carbon is bonded to both chlorine and fluorine. The high electronegativity of these halogens will cause a significant downfield shift, with an expected resonance in the range of 90-110 ppm.
C-4 (-C(F)2Cl): This sp3-hybridized carbon is bonded to two fluorine atoms and one chlorine atom. This carbon will experience the strongest deshielding effect and is predicted to have the most downfield chemical shift among the sp3 carbons, likely in the range of 110-130 ppm.
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C-1 | 120 - 140 | sp2 |
| C-2 | 130 - 150 | sp2 |
| C-3 | 90 - 110 | sp3 |
| C-4 | 110 - 130 | sp3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the various functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbon-carbon double bond, carbon-hydrogen bonds, carbon-chlorine bonds, and carbon-fluorine bonds.
C=C Stretch: A moderate absorption band is expected in the region of 1620-1680 cm-1, characteristic of a carbon-carbon double bond.
=C-H Stretch: The stretching vibration of the vinyl C-H bonds should appear at wavenumbers above 3000 cm-1, typically in the 3010-3095 cm-1 range. docbrown.info
C-Cl Stretch: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm-1. spectroscopyonline.com
C-F Stretch: The carbon-fluorine bonds are strong and polar, resulting in very intense absorption bands in the 1000-1400 cm-1 region. spectroscopyonline.com The presence of multiple C-F bonds will likely lead to a complex pattern of strong absorptions in this area.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
| =C-H Stretch | 3010 - 3095 | Medium |
| C=C Stretch | 1620 - 1680 | Medium |
| C-F Stretch | 1000 - 1400 | Strong, Broad |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns.
Molecular Ion (M+): The molecular ion peak would be expected at the nominal mass of the compound. Due to the presence of multiple chlorine and fluorine isotopes, the molecular ion peak will appear as a cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the elemental composition.
Fragmentation Patterns: The fragmentation of this compound under electron ionization would likely involve the loss of halogen atoms or small halogenated fragments. chemguide.co.uk Common fragmentation pathways would include:
Loss of a chlorine atom (-Cl), resulting in an [M-35]+ and [M-37]+ fragment.
Loss of a fluorine atom (-F), resulting in an [M-19]+ fragment.
Cleavage of the C-C bonds, leading to the formation of various smaller charged fragments. For example, the loss of a trifluoromethyl radical (·CF3) would produce an [M-69]+ ion.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [C4H2Cl3F3]+ | Molecular Ion (M+) |
| [M-Cl]+ | Loss of a Chlorine atom |
| [M-F]+ | Loss of a Fluorine atom |
| [M-CF3]+ | Loss of a Trifluoromethyl radical |
Theoretical and Computational Chemistry Studies on 2,3,4 Trichloro 3,4,4 Trifluorobut 1 Ene
Quantum Chemical Calculations of Electronic Structure and Energetics
There is a lack of specific studies that have performed quantum chemical calculations to elucidate the electronic structure and energetics of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. Such calculations would typically involve determining molecular orbital energies, electron density distribution, and thermodynamic properties like heat of formation and ionization potential. Without dedicated research, no data is available to present on these aspects.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating reaction mechanisms and identifying transition states. However, no published models were found that specifically explore the chemical transformations of this compound. Consequently, there is no information on the energetics of its potential reaction pathways or the geometries of the associated transition states.
Density Functional Theory (DFT) Studies on Intermediates and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties and reactivity of molecules. A thorough search did not yield any DFT studies focused on the reaction intermediates and pathways of this compound. Such studies would provide valuable insights into the step-by-step processes of its chemical reactions.
Conformational Analysis and Stereochemical Prediction
The presence of multiple chiral centers and a rotatable single bond in this compound suggests the existence of various conformers and stereoisomers. A detailed conformational analysis would be necessary to understand their relative stabilities and populations. Unfortunately, no specific research on the conformational landscape or stereochemical predictions for this compound could be located.
Advanced Applications of 2,3,4 Trichloro 3,4,4 Trifluorobut 1 Ene in Chemical Synthesis
Precursor for Fluorinated Polymers and Advanced Materials
There is no specific information available in the surveyed literature detailing the use of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene as a monomer or precursor for the synthesis of fluorinated polymers or other advanced materials.
Monomerization and Polymerization Kinetics
No studies detailing the monomerization or polymerization kinetics of this compound were found. As such, data on reaction rates, activation energies, or mechanistic pathways for its polymerization are not available.
Design and Synthesis of Specialty Fluorinated Elastomers and Coatings
Specific examples or methodologies for the design and synthesis of specialty fluorinated elastomers or coatings using this compound as a starting material or additive are not described in the available literature.
Building Block in Complex Organic Synthesis
The utility of this compound as a versatile building block for complex organic molecules is not documented in the accessible scientific record.
Synthesis of Fluorinated Heterocycles
While the synthesis of fluorinated heterocycles is a significant area of research, no specific cycloaddition or other cyclization reactions involving this compound to produce such compounds have been reported. Research on related compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, has shown participation in [3+2] cycloaddition reactions, but similar reactivity has not been documented for the title compound.
Stereocontrolled Synthesis of Chiral Fluorinated Molecules
Information regarding the application of this compound in stereocontrolled or asymmetric synthesis to produce chiral fluorinated molecules is absent from the scientific literature.
Development of Novel Halogenated Olefins with Tailored Functionalities
Although the transformation of polyhalogenated compounds into new functionalized olefins is a common synthetic strategy, there are no specific studies available that describe the use of this compound as a substrate for such transformations. For instance, reactions like dehydrohalogenation, which are often employed to create new unsaturated systems from haloalkanes or haloalkenes, have not been specifically reported for this compound.
Environmental Degradation Mechanisms of Halogenated Butenes
Microbial Biodegradation Pathways
Microorganisms have evolved diverse metabolic strategies to utilize a wide range of chemical compounds as sources of energy and carbon. nih.govnih.govbohrium.com While halogenated compounds are often recalcitrant, certain microbial consortia and their enzymes can facilitate their breakdown. nih.gov The biodegradation of compounds like 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can proceed through pathways such as reductive dechlorination and enzymatic defluorination.
Reductive dechlorination is a key process in the anaerobic biodegradation of highly chlorinated organic compounds. wikipedia.org This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. It is primarily carried out by anaerobic bacteria that use the chlorinated compounds as electron acceptors in their respiration. wikipedia.orgnih.gov While much of the research on reductive dechlorination has focused on compounds like polychlorinated biphenyls (PCBs) and chlorinated ethenes, the fundamental principles can be applied to other chlorinated olefins. wikipedia.orgnih.govepa.gov
Table 1: Key Factors in Microbial Reductive Dechlorination
| Factor | Description |
| Microbial Consortia | A mixed community of microorganisms is often required, where some organisms provide the necessary electron donors (e.g., H₂) through fermentation, and others, like Dehalococcoides, carry out the dechlorination. wikipedia.org |
| Electron Donors | Simple organic compounds or hydrogen gas serve as electron donors for the anaerobic respiration of dechlorinating bacteria. |
| Redox Conditions | Strictly anaerobic (oxygen-free) conditions are necessary for reductive dechlorination to occur. |
| Substrate Specificity | The rate and extent of dechlorination can be highly specific to the structure of the chlorinated compound and the enzymatic machinery of the microorganisms. nih.gov |
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making organofluorine compounds particularly resistant to degradation. nih.govnih.goveuropa.eu However, some microorganisms have evolved enzymes capable of cleaving this stable bond. nih.govresearchgate.net Fluoroacetate (B1212596) dehalogenases are a well-studied class of enzymes that can hydrolytically cleave the C-F bond in fluoroacetate, producing fluoride (B91410) ions and glycolate. nih.govresearchgate.netresearchgate.net
The enzymatic defluorination of a compound like this compound would be a challenging but critical step in its complete biodegradation. The process typically involves a nucleophilic attack on the carbon atom of the C-F bond, facilitated by a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. nih.govbangor.ac.uk This mechanism often leads to the formation of a less toxic, more biodegradable intermediate. researchgate.net While specific enzymes for the defluorination of complex butenes are not well-documented, the existence of fluoroacetate dehalogenases suggests that microbial evolution could potentially lead to enzymes capable of degrading a wider range of organofluorine compounds. nih.govacs.org
Table 2: Characteristics of Enzymatic Defluorination
| Characteristic | Description |
| Enzyme Classes | Primarily haloacid dehalogenases and fluoroacetate dehalogenases. researchgate.netacs.org |
| Catalytic Mechanism | Often involves a nucleophilic substitution (SN2) reaction where an amino acid residue (e.g., aspartate) attacks the carbon of the C-F bond. nih.govbangor.ac.uk |
| Rate-Limiting Step | The activation of the C-F bond is often the rate-limiting step, especially for polyfluorinated compounds. acs.org |
| Toxicity of Byproduct | The liberation of fluoride ions can be toxic to the microorganisms, necessitating fluoride resistance mechanisms, such as fluoride exporters. fluoridealert.orgasm.org |
Thermal Degradation Processes of Halogenated Olefins
Thermal degradation, or pyrolysis, involves the breakdown of chemical compounds at elevated temperatures in the absence of oxygen. google.com For halogenated olefins, this process can lead to the formation of smaller, less halogenated molecules, and in some cases, complete mineralization to carbon dioxide, water, and hydrogen halides. The stability of the C-C, C-Cl, and C-F bonds dictates the temperature at which degradation occurs. The presence of double bonds in olefins can influence the degradation pathways, often initiating decomposition at lower temperatures compared to their saturated counterparts. researchgate.net
The thermal degradation of polyolefins is typically carried out at temperatures ranging from 150 to 400°C. google.com For a molecule like this compound, the degradation would likely involve the scission of the weaker C-Cl bonds first, followed by the more stable C-F and C-C bonds at higher temperatures. Catalysts can be used to lower the degradation temperature and influence the distribution of the resulting products. researchgate.net
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
Photochemical degradation, driven by solar radiation, is a significant environmental fate process for many organic compounds. tsijournals.com In the atmosphere, halogenated olefins can be degraded by reaction with hydroxyl (•OH) radicals, ozone (O₃), and through direct photolysis by absorbing UV radiation. mdpi.com The double bond in this compound makes it susceptible to attack by these atmospheric oxidants.
In aquatic environments, both direct and indirect photolysis can contribute to the degradation of halogenated compounds. mdpi.com Direct photolysis occurs when the compound itself absorbs light energy, leading to bond cleavage. Indirect photolysis involves the absorption of light by other substances in the water, such as dissolved organic matter (DOM), which then generate reactive species like hydroxyl radicals and singlet oxygen that can react with the halogenated butene. wustl.edunih.gov The presence of halide ions in water can also lead to the formation of reactive halogen species, which can participate in the degradation process. mdpi.comwustl.eduresearchgate.net
Stability of Carbon-Fluorine Bonds in Environmental Transformation Contexts
The exceptional strength of the C-F bond is a primary reason for the environmental persistence of many organofluorine compounds, often referred to as "forever chemicals". europa.euthe-innovation.orgcolorado.edu This stability is attributed to the high electronegativity of fluorine and the short bond length, which results in a high bond dissociation energy. nih.gov Consequently, breaking the C-F bond requires significant energy input, either through highly specific enzymatic catalysis, high temperatures, or potent photochemical reactions. the-innovation.orgnih.gov
While challenging, the cleavage of C-F bonds is not impossible in environmental settings. As discussed, specific microbial enzymes have evolved to overcome this high activation energy barrier. nih.gov Furthermore, advanced oxidation processes, which can be photochemically or electrochemically driven, can generate highly reactive species capable of breaking C-F bonds. the-innovation.org However, under typical environmental conditions, the C-F bonds in a molecule like this compound are expected to be the most resistant to degradation compared to the C-Cl and C=C bonds. This differential stability can lead to the formation of persistent, partially degraded intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
